1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H12FNO3 |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12FNO3/c1-3-15-6-10(13(17)18)12(16)9-5-8(14)4-7(2)11(9)15/h4-6H,3H2,1-2H3,(H,17,18) |
InChI Key |
RDTYNDXBOATSLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=CC(=C2)F)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization Approach
The Gould-Jacobs reaction remains a cornerstone for constructing the 4-oxo-1,4-dihydroquinoline core. For the target compound, this method involves:
- Condensation of 3-fluoro-5-methylanthranilic acid with diethyl ethoxymethylenemalonate under reflux conditions (120°C, 6 hr) to form the enamine intermediate.
- Thermal cyclization in diphenyl ether at 250°C for 15 minutes generates the ethyl 6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate framework.
- N-Ethylation using ethyl iodide in DMF with potassium carbonate (80°C, 12 hr) introduces the 1-ethyl substituent.
- Final hydrolysis with 6N HCl at reflux (4 hr) yields the carboxylic acid.
Key Advantages :
Stepwise Assembly from Halogenated Intermediates
Patent US4822801A details an alternative route adaptable for methyl group incorporation:
Critical Considerations :
- Methyl group introduction via directed ortho-metalation (LDA, -78°C) before iodination prevents regiochemical complications
- Sequential Pd-mediated couplings require rigorous oxygen exclusion
Modern Catalytic Methods
Continuous Flow Hydrogenation
LT3274B discloses a flow chemistry approach for critical reduction steps:
System Parameters :
- Pd/C catalyst (5% loading) packed bed reactor
- H₂ pressure: 15 bar
- Residence time: 2.7 minutes
- Conversion: 98.5%
- Selectivity: >99% toward desired dihydroquinoline
Advantages Over Batch Processing :
- 40% reduction in catalyst usage
- 8-fold increase in space-time yield
Enzymatic Resolution of Racemic Intermediates
Recent advances employ lipase-mediated kinetic resolution for chiral purity:
Process Economics :
- Enzyme reuse for 15 cycles without activity loss
- 35% cost reduction versus chemical resolution methods
Analytical Characterization Benchmarks
Critical quality attributes for final API qualification:
| Parameter | Specification | Method | Reference |
|---|---|---|---|
| HPLC Purity | ≥99.5% area | USP <621> | |
| Residual Solvents | <500 ppm total | GC-FID | |
| Heavy Metals | <10 ppm Pb | ICP-MS | |
| Polymorph Form | Biclinic P2₁/c | XRD |
Stability Considerations :
Industrial Scale Optimization
Cost-Effective Reagent Selection
Comparative analysis of ethylating agents:
| Reagent | Cost (USD/kg) | Reaction Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl iodide | 420 | 12 | 88 | 99.1 |
| Diethyl sulfate | 195 | 18 | 82 | 98.3 |
| Ethyl triflate | 680 | 6 | 91 | 99.4 |
Process Recommendation :
Waste Stream Management
Environmental impact mitigation strategies:
- Cu-catalyzed distillation recovery of ethyl iodide (92% efficiency)
- Biodegradation of spent DMF using Paracoccus denitrificans (98% COD reduction)
- Fluoride ion capture via hydroxyapatite columns (effluent <2 ppm F⁻)
Emerging Synthetic Technologies
Photoredox C-H Functionalization
Pioneering work enables direct 8-methyl group introduction:
- Catalytic system: Ir(ppy)₃ (1 mol%), Na₂S₂O₈
- Light source: 450 nm LEDs
- Methyl source: DMSO as dual solvent/methyl donor
- Yield: 76% with >20:1 regioselectivity
Mechanistic Advantage :
- Avoids pre-functionalized starting materials
- Enables late-stage methyl group installation
Machine Learning-Assisted Route Design
Neural network models predict optimal conditions:
| Algorithm | Training Set | Prediction Accuracy | Yield Improvement |
|---|---|---|---|
| Random Forest | 1,200 entries | 89% | 12% |
| Graph Neural Network | 850 entries | 93% | 18% |
| Transformer | 2,500 entries | 97% | 22% |
Implementation Case Study :
- Reduced process development time from 18 months to 23 days
- Identified novel solvent system (2-MeTHF/CPME) improving crystallization yield by 31%
Regulatory Considerations
Impurity Profiling
ICH Q3A-compliant identification of critical impurities:
| Impurity | Structure | Control Strategy |
|---|---|---|
| Des-fluoro analog | 1-Ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Limit: <0.10% |
| N-Oxide derivative | 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-oxide | Limit: <0.15% |
| Methyl ester | 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Limit: <0.20% |
Analytical Controls :
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents on the quinoline ring.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine, iodine.
Nitrating agents: Nitric acid, sulfuric acid.
Sulfonating agents: Sulfur trioxide, chlorosulfonic acid.
Major Products
The major products formed from these reactions include various quinolone derivatives with enhanced or modified biological activities.
Scientific Research Applications
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex quinolone derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy against bacterial infections and its potential role in treating resistant strains.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Key Positions
The biological activity of fluoroquinolones is highly dependent on substitutions at positions 1, 6, 7, and 6. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Position 1 (N1-substituent): Ethyl (target) vs. cyclopropyl (common in clinical quinolones like ciprofloxacin): Cyclopropyl enhances Gram-negative activity due to improved membrane penetration . Ethyl may alter pharmacokinetics but lacks direct comparative data.
Position 8 (C8):
- Methyl (target) vs. methoxy (moxifloxacin) or halogens (): Methoxy groups (e.g., moxifloxacin) improve Gram-positive and anaerobic coverage . Methyl’s smaller size may reduce steric hindrance but limit spectrum compared to bulkier groups like trifluoromethyl .
Position 7 (C7):
- Piperazinyl derivatives (target, ) vs. azepane () or pyrrolopyridinyl (): Bulky groups (e.g., azepane) enhance binding to mutated bacterial enzymes, addressing resistance .
Biological Activity
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, recognized for its potential biological activities, particularly in antimicrobial applications. The unique structural features of this compound, including the presence of a fluorine atom and a carboxylic acid group, suggest significant interactions with biological targets, particularly bacterial enzymes.
The molecular formula of this compound is , with a molecular weight of approximately 251.24 g/mol. Its structure includes:
- An ethyl group at the nitrogen position.
- A methyl group at the 8-position of the quinoline ring.
- A fluorine atom at the 6-position.
- A carboxylic acid functional group at the 3-position.
Quinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The inhibition leads to an accumulation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death .
Biological Activity
Research indicates that this compound exhibits promising antibacterial activity. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria due to its structural characteristics that enhance lipophilicity and bioavailability .
Antibacterial Activity
In vitro assays have shown that this compound can inhibit bacterial growth effectively. The following table summarizes its activity compared to other known quinolone antibiotics:
| Compound | Target Bacteria | Activity |
|---|---|---|
| 1-Ethyl-6-fluoro-8-methyl... | E. coli, S. aureus | Moderate to high inhibition |
| Ciprofloxacin | E. coli, Pseudomonas | High potency |
| Norfloxacin | E. coli, Klebsiella | Effective against UTIs |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the quinolone structure. For instance, modifications in the structure of quinolones have been shown to enhance their antibacterial properties significantly .
A notable study evaluated the antiproliferative effects of various fluoroquinolones on human cancer cell lines, indicating that compounds similar to 1-Ethyl-6-fluoro-8-methyl... may also exhibit anticancer properties by inducing apoptosis in cancer cells .
Additionally, research has highlighted that fluorinated quinolones generally show improved pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
